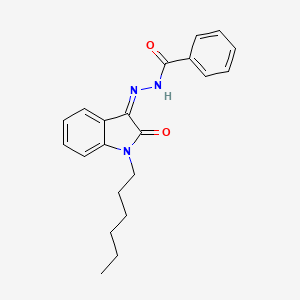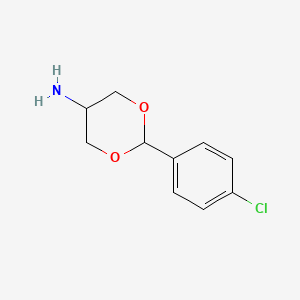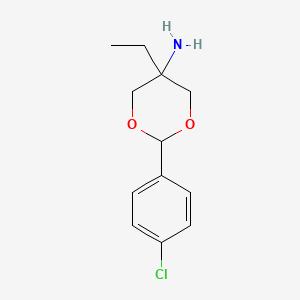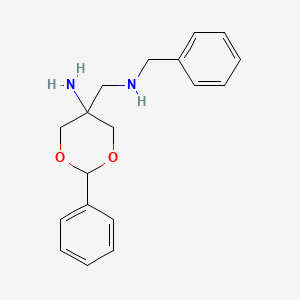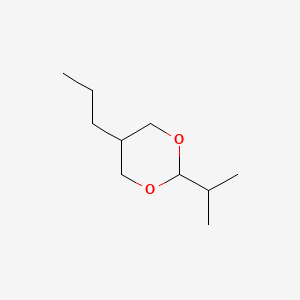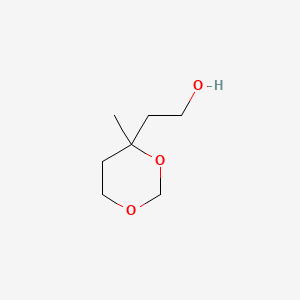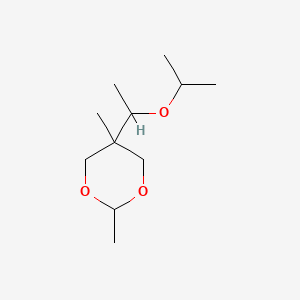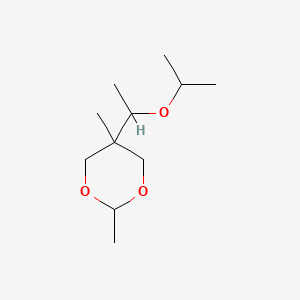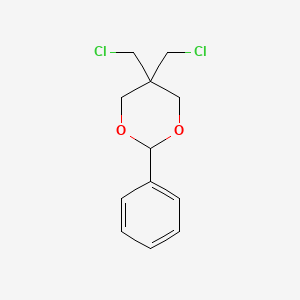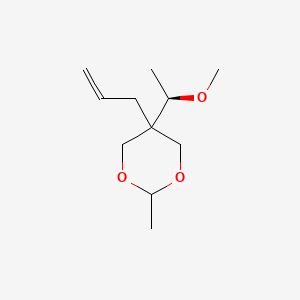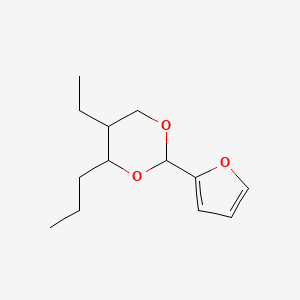
微管相关蛋白4 (MAP4)
描述
微管相关蛋白 4 (MAP4) 是一种由人类 MAP4 基因编码的蛋白质。 它是主要的非神经元微管相关蛋白,在调节微管动力学和稳定性方面发挥着至关重要的作用 。 MAP4 参与多种细胞过程,包括细胞分裂、细胞内运输和维持细胞形状 .
科学研究应用
MAP4 有多种科学研究应用:
作用机制
MAP4 通过与微管结合并调节其稳定性和动力学来发挥作用。 它与运动蛋白(如驱动蛋白和动力蛋白)相互作用,运动蛋白负责沿微管运输细胞器和囊泡 。 GSK3β 等激酶对 MAP4 的磷酸化调节其与微管的结合亲和力及其与运动蛋白的相互作用,从而影响细胞内运输和细胞分裂 .
准备方法
MAP4 通常通过重组 DNA 技术制备。编码 MAP4 的基因被克隆到表达载体中,然后将其引入合适的宿主细胞,例如大肠杆菌或哺乳动物细胞。 宿主细胞在特定条件下培养以表达 MAP4 蛋白,随后使用亲和层析等技术进行纯化 .
化学反应分析
MAP4 会经历各种翻译后修饰,包括磷酸化。 MAP4 的磷酸化会影响其微管结合特性及其调节微管动力学的能力 。 这些反应中常用的试剂包括激酶,如糖原合酶激酶 3β (GSK3β),它在特定的丝氨酸残基上磷酸化 MAP4 。 这些反应产生的主要产物是磷酸化的 MAP4 蛋白,它们具有改变的微管结合特性 .
相似化合物的比较
MAP4 与其他微管相关蛋白(如微管相关蛋白 2 (MAP2) 和 tau 蛋白 (MAPT/TAU))相似。 MAP4 的独特之处在于它在非神经元细胞中的普遍表达,而 MAP2 和 tau 主要在神经元中表达 。 此外,与 MAP2 和 tau 相比,MAP4 具有不同的磷酸化位点和调控机制 .
类似化合物
- 微管相关蛋白 2 (MAP2)
- Tau 蛋白 (MAPT/TAU)
MAP4 在非神经元细胞中的独特作用及其独特的调控机制使其成为细胞生物学、神经生物学和癌症研究等多个领域研究的有价值目标 .
属性
IUPAC Name |
(2S)-2-amino-2-methyl-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONKEGXLWUDTCF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCP(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCP(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935660 | |
| Record name | 4-Phosphono-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157381-42-5 | |
| Record name | 4-Phosphono-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-2-methyl-4-phosphono-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MAP4 interact with microtubules?
A1: MAP4 binds to microtubules through its C-terminal microtubule-binding domain, which contains three imperfect 18-amino acid repeats. These repeats are homologous to those found in the microtubule-binding domains of neuronal MAPs, MAP2, and tau. [, , ]
Q2: Does MAP4 bind uniformly to all microtubules?
A2: No, research suggests that microtubules within a single cell can display heterogeneity in their MAP4 content. For example, thin processes extending from monkey kidney cells and human neuroblastoma cells have been observed to be deficient in MAP4. []
Q3: What is the primary effect of MAP4 binding to microtubules?
A3: MAP4 acts as a microtubule stabilizer. This stabilization has been shown to influence cell growth, organelle motility, and cellular response to anti-microtubule drugs. [, , , , ]
Q4: How does phosphorylation affect MAP4's interaction with microtubules?
A4: Phosphorylation of MAP4 by kinases like p34cdc2 kinase and protein kinase C (PKC) can modulate its microtubule-stabilizing activity. While phosphorylation doesn't prevent MAP4 from binding to microtubules, it can reduce its ability to promote microtubule assembly and stability. [, , ]
Q5: What is the role of the proline-rich region in MAP4's interaction with microtubules?
A5: The proline-rich region of MAP4's microtubule-binding domain plays a significant role in both microtubule nucleation and stabilization. [, , ]
Q6: Does MAP4 interact with other cytoskeletal components besides microtubules?
A6: Yes, research suggests that MAP4 can bind to actin filaments, altering their properties and potentially influencing cellular processes like neuritogenesis. []
Q7: What are the different isoforms of MAP4 and how are they generated?
A7: MAP4 exists in several isoforms that differ in the number of repeated elements within their microtubule-binding domains. These isoforms are generated through alternative RNA splicing of a single MAP4 gene. []
Q8: Does MAP4 have a specific role in muscle tissue?
A9: Yes, a muscle-specific variant of MAP4 (oMAP4) plays a crucial role in myogenesis. It is essential for normal myogenic differentiation, cell elongation, cell-cell fusion, and the organization of paraxial microtubules, which are critical for sarcomere formation. []
Q9: What is the role of MAP4 in cell cycle progression?
A10: MAP4 is ubiquitously expressed in proliferating cells and its phosphorylation status can impact cell cycle progression. Specifically, mutations that prevent phosphorylation of specific serine residues in MAP4's microtubule-binding domain have been shown to alter cell division dynamics. []
Q10: How does MAP4 influence organelle motility and trafficking?
A11: Overexpression of MAP4 or its microtubule-binding domain can inhibit the movement of organelles along microtubules, potentially affecting processes like receptor-mediated endocytosis and Golgi positioning. []
Q11: How is MAP4 implicated in cardiac hypertrophy and heart failure?
A12: In pressure overload-induced cardiac hypertrophy, there is increased MAP4 expression and decoration of a dense microtubule network. This excessive MAP4 decoration can inhibit receptor recycling (e.g., β-adrenergic receptors), contributing to cardiac dysfunction. [, ]
Q12: Does MAP4 play a role in cancer?
A13: Yes, studies have shown that MAP4 expression is elevated in various cancers, including lung adenocarcinoma. High MAP4 levels are correlated with tumor progression and poor patient survival. In vitro studies demonstrate that MAP4 knockdown can suppress the migration and invasion of cancer cells. [, ]
Q13: Can MAP4 expression levels predict response to chemotherapy?
A14: Research suggests that MAP4 levels might serve as a predictive marker for chemotherapy response. For instance, high MAP4 expression has been linked to increased sensitivity to paclitaxel, a microtubule-stabilizing drug, and decreased sensitivity to vinca alkaloids, which promote microtubule depolymerization. [, , ]
Q14: Can DNA damage influence MAP4 expression and chemosensitivity?
A15: Yes, DNA damage can induce wild-type p53, which in turn represses MAP4 expression. This reduction in MAP4 levels has been linked to decreased sensitivity to paclitaxel and increased sensitivity to vinblastine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


